1-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds that contain a pyrimidine ring with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method is the condensation of appropriate benzaldehyde derivatives with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrimidine: Similar structure but lacks the keto group.
2,5,6-Triphenylpyrimidin-4(1H)-thione: Contains a thione group instead of a keto group.
1-(p-Tolyl)-2,5,6-triphenylpyrimidine: Similar structure but with different substitution patterns.
Uniqueness
2,5,6-Triphenyl-1-(p-tolyl)pyrimidin-4(1H)-one is unique due to the presence of the keto group and the specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
75276-61-8 |
---|---|
Molecular Formula |
C29H22N2O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29(32)30-28(31)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
LHPSAYUPAYQISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.